4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Scientific Research Applications
Synthesis of Saturated Oxygenated Heterocycles
The compound is used in the synthesis of 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), many of which have interesting biological activity . The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Production of Bioactive Compounds
7-Oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Generation of Chemodiversity
Due to their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .
Polymer Production
Unsubstituted 7-oxabicyclo [2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings .
Radical-Induced Alkene Polymerizations
2-Methylidene- 7-oxanorbornane has been used in radical-induced alkene polymerizations .
Biological Properties
7-Oxanorbornane derivatives are found in nature, some of these have interesting biological properties, and analogues of these compounds have also been found to be bioactive , for instance, as herbicides .
Asymmetric Total Synthesis
The compound is used in the asymmetric total synthesis of glycinoeclepin A .
Investigation of Substrate Specificity
It has been reported as an anticapsin analog and used as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .
Mechanism of Action
properties
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAELKJPSEPKXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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